molecular formula C16H21NO3 B2829780 (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one CAS No. 113543-30-9

(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one

Cat. No.: B2829780
CAS No.: 113543-30-9
M. Wt: 275.348
InChI Key: YYUTVRHBEQTSJS-AWEZNQCLSA-N
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Description

(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative widely employed as a chiral auxiliary in asymmetric synthesis. Its structure features a benzyl group at the 4-position and a 4-methylpentanoyl acyl group at the 3-position of the oxazolidin-2-one ring. This compound is critical in pharmaceutical synthesis, particularly in the preparation of enantiomerically pure intermediates. For example, it is utilized in the synthesis of Elironrasib (RMC-6291), a RAS(ON) inhibitor, where its stereochemical control ensures high enantiomeric excess in the final product . The compound’s reactivity is governed by the steric and electronic properties of the 4-methylpentanoyl group, which facilitates selective enolate formation under conditions involving TiCl₄ and DIPEA .

Properties

IUPAC Name

(4S)-4-benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-12(2)8-9-15(18)17-14(11-20-16(17)19)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUTVRHBEQTSJS-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one typically involves the alkylation of 4(S)-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one with allyl bromide using lithium diisopropylamide (LDA) as a base. This is followed by hydrolysis with lithium hydroperoxide (LiOOH) to yield the chiral pentenoic acid . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. The key steps include precise temperature control, reagent addition, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the side chains.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the development of drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is employed in the manufacture of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The table below highlights key structural analogues, focusing on acyl substituents, molecular weights, and applications:

Compound Name Acyl Group Molecular Weight (g/mol) Key Applications References
(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one 4-methylpentanoyl 293.36 (est.) RAS inhibitor intermediates (e.g., Elironrasib)
(S)-4-Benzyl-3-propionyloxazolidin-2-one Propionyl (C₃H₅CO) 263.30 General asymmetric synthesis
(S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one 3-methylbutanoyl 289.36 Aliskiren (renin inhibitor) intermediate
(S)-4-Benzyl-3-heptanoyloxazolidin-2-one Heptanoyl (C₇H₁₃CO) 319.43 (est.) Stereoselective alkylation reactions
(S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one 5-bromopentanoyl 340.21 Substitution/elimination reactions
Key Observations:

Acyl Chain Length and Branching: The 4-methylpentanoyl group in the target compound provides moderate steric bulk compared to shorter chains (e.g., propionyl) or longer chains (e.g., heptanoyl). This balance enhances enantioselectivity in aldol and alkylation reactions . 3-methylbutanoyl (isovaleryl) derivatives, such as those used in Aliskiren synthesis, exhibit slightly reduced steric hindrance, favoring faster reaction kinetics .

Functional Group Modifications: The 5-bromopentanoyl analogue (MW: 340.21) introduces a bromine atom, enabling nucleophilic substitution reactions. This contrasts with the non-halogenated target compound, which is better suited for enolate chemistry . Hydrophilic groups (e.g., hydroxyl or silyl ethers in ) improve solubility in polar solvents but may complicate purification steps .

Stereochemical Impact: Enantiomers of structurally similar compounds (e.g., (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one) show opposing specific rotations ([α] values), underscoring the importance of absolute configuration in asymmetric catalysis .

Research Findings and Trends

Steric vs. Electronic Effects: Longer acyl chains (e.g., heptanoyl) improve stereoselectivity in aldol reactions but may reduce solubility, necessitating solvent optimization .

Temperature Sensitivity: Brominated derivatives (e.g., 5-bromopentanoyl) require storage at -20°C to prevent degradation, unlike stable analogues like the target compound .

Computational Modeling : Recent studies (e.g., ) use molecular docking to predict how acyl group modifications influence binding affinities in enzyme inhibitors .

Biological Activity

(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for its applications in pharmaceutical development, particularly in the context of antibacterial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C16H21NO3C_{16}H_{21}NO_3, with a molecular weight of approximately 275.35 g/mol. The compound consists of a five-membered ring containing nitrogen and oxygen, which contributes to its biological activity. The presence of the benzyl group and the 4-methylpentanoyl moiety enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily relates to its interactions with specific molecular targets in biological systems. Research indicates that modifications in the oxazolidinone structure can significantly affect pharmacological properties, emphasizing the importance of chirality in drug design.

The compound has been shown to exhibit selective inhibition of histone deacetylases (HDACs), particularly HDAC6 and HDAC8, which are implicated in various diseases, including cancer. This selectivity may lead to fewer side effects compared to less selective compounds, making it a valuable candidate for therapeutic applications targeting epigenetic modifications.

Anticancer Activity

This compound has demonstrated significant potential as an anticancer agent. Studies have shown that it selectively inhibits HDAC6 and HDAC8 with low nanomolar IC50 values, indicating strong potency against these targets. The inhibition of HDACs is associated with the regulation of gene expression related to cell cycle progression and apoptosis, making this compound a candidate for further exploration in cancer therapeutics.

Antibacterial Properties

Oxazolidinones are well-known for their antibacterial properties, particularly against Gram-positive bacteria. This compound may also exhibit such activity due to its structural characteristics that facilitate interactions with bacterial ribosomes. The mechanism involves binding to the 50S ribosomal subunit, inhibiting protein synthesis.

Case Studies

  • Inhibition of HDACs : A study conducted on various oxazolidinones, including this compound, demonstrated selective inhibition against HDAC6 and HDAC8. The results indicated that modifications in the oxazolidinone structure could enhance selectivity and potency against these isoforms, supporting its potential use in cancer treatment .
  • Antibacterial Activity : Another investigation focused on the antibacterial efficacy of oxazolidinones against resistant strains of bacteria. Initial findings suggest that this compound possesses activity against certain resistant strains, although further studies are needed to quantify this effect and understand the underlying mechanisms .

Summary of Research Findings

Property Details
Molecular Formula C16H21NO3C_{16}H_{21}NO_3
Molecular Weight 275.35 g/mol
Biological Targets HDAC6, HDAC8
IC50 Values Low nanomolar range
Potential Applications Anticancer therapy, antibacterial agents

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